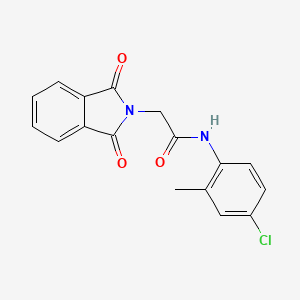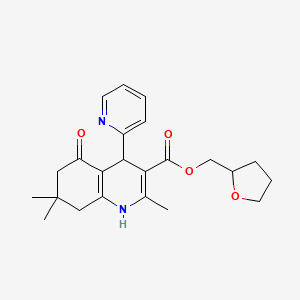![molecular formula C16H13ClN2O8S B4987473 dimethyl 5-{[(4-chloro-3-nitrophenyl)amino]sulfonyl}isophthalate CAS No. 149142-23-4](/img/structure/B4987473.png)
dimethyl 5-{[(4-chloro-3-nitrophenyl)amino]sulfonyl}isophthalate
Übersicht
Beschreibung
Dimethyl 5-{[(4-chloro-3-nitrophenyl)amino]sulfonyl}isophthalate, also known as DANI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. DANI is a sulfonamide derivative of isophthalic acid that exhibits unique properties, making it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of dimethyl 5-{[(4-chloro-3-nitrophenyl)amino]sulfonyl}isophthalate is not fully understood. However, it is believed to act as a reversible inhibitor of the target enzymes by binding to their active sites. This binding prevents the enzymes from carrying out their normal functions, leading to the inhibition of the physiological processes they regulate.
Biochemical and Physiological Effects:
dimethyl 5-{[(4-chloro-3-nitrophenyl)amino]sulfonyl}isophthalate has been shown to exhibit several biochemical and physiological effects. It has been found to reduce intraocular pressure in glaucoma models, which is a promising result for the treatment of this disease. dimethyl 5-{[(4-chloro-3-nitrophenyl)amino]sulfonyl}isophthalate has also been shown to inhibit the growth of cancer cells in vitro, indicating its potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of dimethyl 5-{[(4-chloro-3-nitrophenyl)amino]sulfonyl}isophthalate is its ease of synthesis and purification, making it readily available for laboratory experiments. However, one of the limitations of dimethyl 5-{[(4-chloro-3-nitrophenyl)amino]sulfonyl}isophthalate is its low solubility in aqueous solutions, which may affect its bioavailability and limit its potential applications.
Zukünftige Richtungen
There are several future directions for the research on dimethyl 5-{[(4-chloro-3-nitrophenyl)amino]sulfonyl}isophthalate. One potential direction is the development of dimethyl 5-{[(4-chloro-3-nitrophenyl)amino]sulfonyl}isophthalate-based drugs for the treatment of Alzheimer's disease and glaucoma. Another direction is the investigation of dimethyl 5-{[(4-chloro-3-nitrophenyl)amino]sulfonyl}isophthalate's potential as an anticancer agent, which may lead to the development of novel cancer therapies. Furthermore, the exploration of dimethyl 5-{[(4-chloro-3-nitrophenyl)amino]sulfonyl}isophthalate's unique properties may open up new avenues in material science, such as the development of new sensors and catalysts.
Conclusion:
In conclusion, dimethyl 5-{[(4-chloro-3-nitrophenyl)amino]sulfonyl}isophthalate is a promising chemical compound that exhibits unique properties and potential applications in various fields, including medicinal chemistry and material science. Its potent inhibitory activity against several enzymes, including carbonic anhydrase and acetylcholinesterase, makes it a promising candidate for further research. The future directions for the research on dimethyl 5-{[(4-chloro-3-nitrophenyl)amino]sulfonyl}isophthalate are vast, and its potential applications are exciting.
Synthesemethoden
The synthesis of dimethyl 5-{[(4-chloro-3-nitrophenyl)amino]sulfonyl}isophthalate involves the reaction of 5-aminoisophthalic acid with 4-chloro-3-nitrobenzenesulfonyl chloride in the presence of a suitable base, such as triethylamine, followed by the addition of dimethyl sulfate. The resulting compound is then purified using column chromatography to obtain pure dimethyl 5-{[(4-chloro-3-nitrophenyl)amino]sulfonyl}isophthalate.
Wissenschaftliche Forschungsanwendungen
Dimethyl 5-{[(4-chloro-3-nitrophenyl)amino]sulfonyl}isophthalate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These enzymes play crucial roles in various physiological processes and are implicated in several diseases, including Alzheimer's disease, glaucoma, and cancer.
Eigenschaften
IUPAC Name |
dimethyl 5-[(4-chloro-3-nitrophenyl)sulfamoyl]benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O8S/c1-26-15(20)9-5-10(16(21)27-2)7-12(6-9)28(24,25)18-11-3-4-13(17)14(8-11)19(22)23/h3-8,18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIXJMRZLDLHFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901133124 | |
| Record name | 1,3-Dimethyl 5-[[(4-chloro-3-nitrophenyl)amino]sulfonyl]-1,3-benzenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901133124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl 5-[[(4-chloro-3-nitrophenyl)amino]sulfonyl]-1,3-benzenedicarboxylate | |
CAS RN |
149142-23-4 | |
| Record name | 1,3-Dimethyl 5-[[(4-chloro-3-nitrophenyl)amino]sulfonyl]-1,3-benzenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149142-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethyl 5-[[(4-chloro-3-nitrophenyl)amino]sulfonyl]-1,3-benzenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901133124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[1-(2-chlorobenzyl)-3-piperidinyl]methyl}-4-methoxybenzenesulfonamide](/img/structure/B4987396.png)
![N~1~-(4-chlorobenzyl)-N~2~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4987402.png)
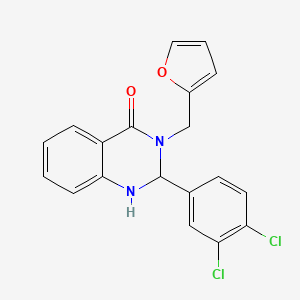
![3-(2-methoxyphenyl)-N-[2-(3-methyl-2-buten-1-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]propanamide](/img/structure/B4987431.png)
![8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B4987435.png)
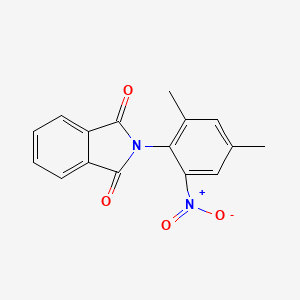
![5-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4987445.png)
![7-{[(2-hydroxyethyl)amino]carbonyl}tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B4987448.png)
![7-(5-chloro-2-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4987453.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B4987456.png)
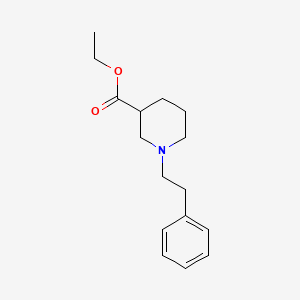
![3-{[(2-thienylmethyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4987479.png)
